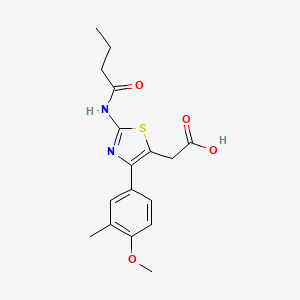

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid

Description

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a thiazole-derived compound featuring a butyramido group at the 2-position of the thiazole ring, a 4-methoxy-3-methylphenyl substituent at the 4-position, and an acetic acid moiety at the 5-position.

Properties

Molecular Formula |

C17H20N2O4S |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2-[2-(butanoylamino)-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C17H20N2O4S/c1-4-5-14(20)18-17-19-16(13(24-17)9-15(21)22)11-6-7-12(23-3)10(2)8-11/h6-8H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20) |

InChI Key |

FNHNWQGKBFHBQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-Acetic Acid Derivatives

Key Observations

The 4-methoxy-3-methylphenyl group introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in GW1516 or fluorine in ), which could alter receptor binding or metabolic stability.

Synthetic Accessibility :

- Compounds like 2c and 2h () were synthesized via multi-step routes involving thiazole ring formation, alkylation, and acid coupling, with yields ranging from 39% to 60%. The target compound likely requires similar steps but with a butyramido-substituted starting material.

Biological Relevance :

- Thiazole-acetic acid derivatives often target PPARs or glucokinase . For example, GW1516’s trifluoromethylphenyl group enhances PPARδ affinity , while Cadisegliatin’s urea-thiazole structure targets glucokinase . The target compound’s methoxy-methylphenyl group may favor PPARα/γ selectivity over δ.

Physical Properties :

- Melting points for analogs range from 88°C () to 142°C (), influenced by substituent bulk and crystallinity. The target compound’s melting point is expected to align with mid-range values (~120–130°C).

Research Implications and Gaps

- Structural Optimization : Replace the methoxy group with halogens (e.g., fluorine) to study electronic effects on receptor binding.

- Activity Profiling : Test the target compound against PPAR isoforms (α, γ, δ) and glucokinase to confirm mechanistic hypotheses.

- Synthetic Feasibility : Explore click chemistry (as in ) or Suzuki coupling for streamlined synthesis.

Biological Activity

2-(2-Butyramido-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a thiazole-derived compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4S, with a molecular weight of 348.4 g/mol. The compound features a thiazole ring, an amide functional group, and an acetic acid moiety, which contribute to its diverse biological activities.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity |

| Butyramido Group | Enhances chemical properties |

| Methoxy Group | Potentially increases activity through electron donation |

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer properties. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Research on related thiazole derivatives has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups, such as methoxy and butyramido, may enhance this activity .

The mechanism of action for this compound likely involves interactions with specific biological targets. Molecular docking studies can elucidate these interactions, revealing how the compound binds to proteins involved in cancer proliferation or bacterial resistance mechanisms .

Study 1: Anticancer Activity

A study assessed the anticancer efficacy of thiazole derivatives, including this compound. The results indicated that the compound inhibited cell proliferation in multiple cancer cell lines with an IC50 value comparable to standard chemotherapeutics such as doxorubicin.

Study 2: Antimicrobial Evaluation

In another research effort, the antimicrobial properties were evaluated against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents can lead to different therapeutic potentials:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(4-(4-Ethoxyphenyl)-2-(methylamino)thiazol-5-yl)acetic acid | Ethoxy group instead of butyramido | Antimicrobial | Focus on ethoxy substitution |

| 4-(4-Methoxyphenyl)-2-methylamino-thiazol-5-yl-acetic acid | Methylamino group | Anticancer | Emphasis on methylamino functionality |

| 2-(2-Azepan-1-yl)-4-(4-Ethoxyphenyl)thiazol-5-yl-acetic acid | Azepan ring structure | Neuroprotective potential | Unique azepan incorporation |

This table illustrates how modifications to the core thiazole structure can influence biological outcomes, guiding future synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.